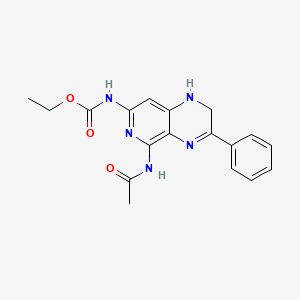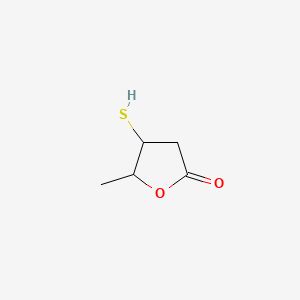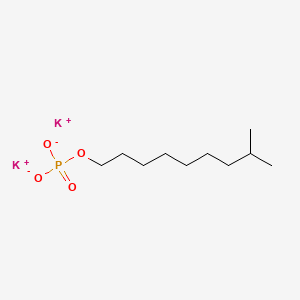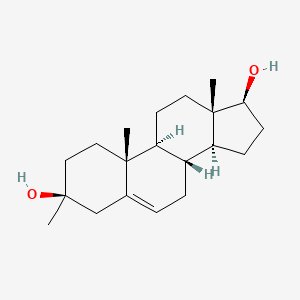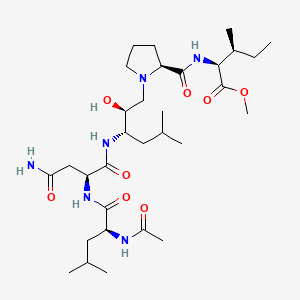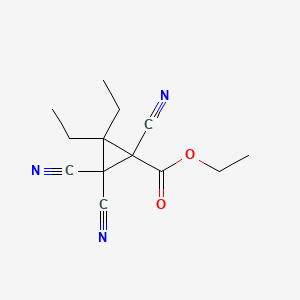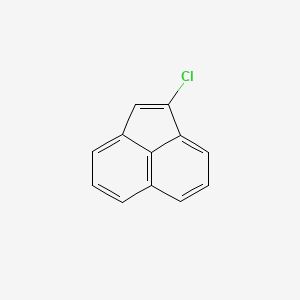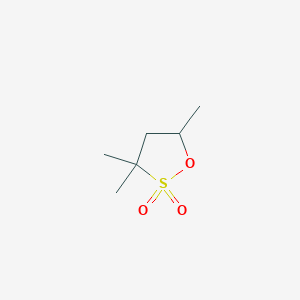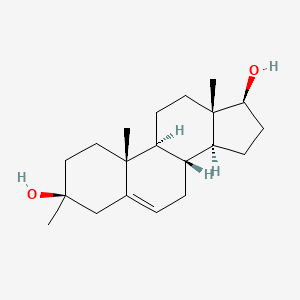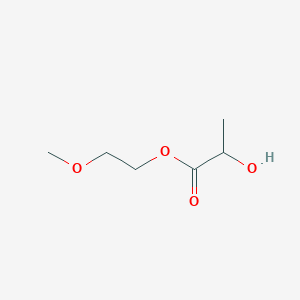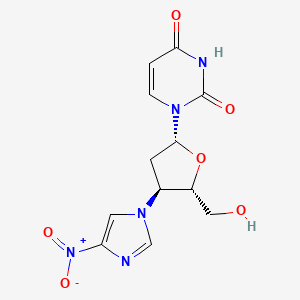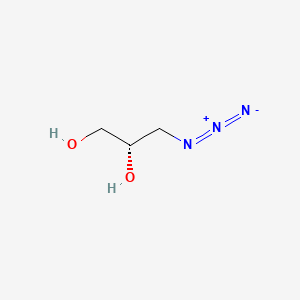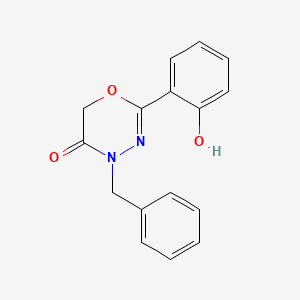
3-Mercapto-1lambda(5),4lambda(5)-quinoxaline-1,2,4-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Mercapto-1lambda(5),4lambda(5)-quinoxaline-1,2,4-triol is a heterocyclic compound containing sulfur and nitrogen atoms within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Mercapto-1lambda(5),4lambda(5)-quinoxaline-1,2,4-triol typically involves the reaction of quinoxaline derivatives with thiol-containing reagents under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The temperature and pH of the reaction mixture are carefully monitored to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient and cost-effective production. The use of advanced purification techniques such as chromatography and crystallization ensures the final product meets the required quality standards.
Analyse Chemischer Reaktionen
Types of Reactions
3-Mercapto-1lambda(5),4lambda(5)-quinoxaline-1,2,4-triol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiolates or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, thiolates, and various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
3-Mercapto-1lambda(5),4lambda(5)-quinoxaline-1,2,4-triol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a corrosion inhibitor in metal protection.
Wirkmechanismus
The mechanism of action of 3-Mercapto-1lambda(5),4lambda(5)-quinoxaline-1,2,4-triol involves its interaction with specific molecular targets and pathways. The thiol group in the compound can form covalent bonds with proteins and enzymes, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Mercapto-1,2,4-triazole: A heterocyclic compound with similar thiol functionality.
2,4,6-Trimercapto-1,3,5-triazine: Another thiol-containing heterocycle with corrosion inhibition properties.
4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole: A compound with multiple functional groups, including thiol and amino groups.
Uniqueness
3-Mercapto-1lambda(5),4lambda(5)-quinoxaline-1,2,4-triol is unique due to its specific quinoxaline core structure combined with the presence of multiple thiol groups. This combination imparts distinct chemical reactivity and potential biological activities that are not observed in other similar compounds.
Eigenschaften
CAS-Nummer |
55817-18-0 |
|---|---|
Molekularformel |
C8H6N2O3S |
Molekulargewicht |
210.21 g/mol |
IUPAC-Name |
1,4-dihydroxy-3-sulfanylidenequinoxalin-2-one |
InChI |
InChI=1S/C8H6N2O3S/c11-7-8(14)10(13)6-4-2-1-3-5(6)9(7)12/h1-4,12-13H |
InChI-Schlüssel |
OFUCBBLZPZPPHH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N(C(=O)C(=S)N2O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


